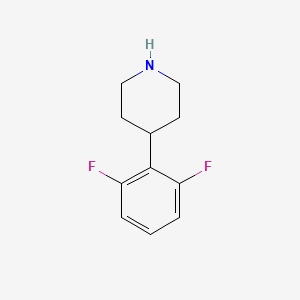

4-(2,6-Difluorophenyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2,6-difluorophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2N/c12-9-2-1-3-10(13)11(9)8-4-6-14-7-5-8/h1-3,8,14H,4-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFWJDKGTLXWRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=C(C=CC=C2F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2,6-Difluorophenyl)piperidine chemical structure and properties

The following technical guide details the structure, synthesis, and properties of 4-(2,6-Difluorophenyl)piperidine , a specialized pharmacophore used in medicinal chemistry.

Chemical Identity & Structural Analysis

4-(2,6-Difluorophenyl)piperidine is a 4-arylpiperidine derivative characterized by a piperidine ring substituted at the C4 position with a phenyl ring bearing fluorine atoms at the ortho (2,[1]6) positions.[1][2][3] This specific substitution pattern is a critical design element in drug discovery, utilized to modulate metabolic stability and conformational entropy.

| Property | Data |

| IUPAC Name | 4-(2,6-difluorophenyl)piperidine |

| Molecular Formula | C₁₁H₁₃F₂N |

| Molecular Weight | 197.23 g/mol (Free Base) |

| CAS Registry Number | Note: Often cited as HCl salt (e.g., 1019373-70-6 for related salts); verify specific batch CoA.[1][2] |

| SMILES | FC1=C(C2CCNCC2)C(F)=CC=C1 |

| Key Structural Feature | Ortho-difluoro substitution creates steric bulk and electronic repulsion, restricting rotation around the C4-C1' bond.[1][2] |

Physicochemical Properties (Predicted & Experimental)[1][2][3][4][5]

-

Physical State: Typically a white to off-white solid (as HCl salt).[1][2]

-

Solubility: High solubility in DMSO, Methanol; moderate in water (as salt).

-

pKa (Calculated): ~10.5 (Piperidine Nitrogen) – highly basic.[1][2]

-

LogP (Calculated): ~2.3 – 2.8 (Lipophilic, CNS penetrant potential).[1]

Synthetic Methodology

The synthesis of 4-(2,6-difluorophenyl)piperidine is most reliably achieved through a modular two-step protocol: Suzuki-Miyaura Cross-Coupling followed by Catalytic Hydrogenation .[1][2] This route allows for the introduction of the difluoro motif prior to saturation, avoiding regioselectivity issues.

Step 1: Construction of the Biaryl Core (Suzuki Coupling)

Reaction: Coupling of 4-bromopyridine (or 4-chloropyridine) with 2,6-difluorophenylboronic acid.[1][2]

-

Reagents: 4-Bromopyridine HCl, 2,6-Difluorophenylboronic acid, Pd(dppf)Cl₂ (cat.), K₂CO₃.

-

Conditions: Reflux (90–100°C) under inert atmosphere (N₂) for 12–16 hours.

-

Mechanism: Oxidative addition of Pd(0) to the halide, transmetallation with the boronate, and reductive elimination to form 4-(2,6-difluorophenyl)pyridine .

Step 2: Reduction of the Pyridine Ring

Reaction: Heterogeneous catalytic hydrogenation of the pyridine intermediate.

-

Reagents: H₂ gas (balloon or Parr shaker, 50 psi), PtO₂ (Adams' catalyst) or Rh/C.

-

Solvent: Methanol or Acetic Acid (to protonate the pyridine and facilitate reduction).[1]

-

Conditions: Room temperature to 50°C, 4–24 hours.

-

Workup: Filtration through Celite® to remove catalyst, concentration, and conversion to HCl salt using 4M HCl in dioxane.

Caption: Two-step synthetic pathway involving Suzuki coupling followed by catalytic ring reduction.[1][2][4][5][6][7]

Medicinal Chemistry Applications

The 2,6-difluorophenyl motif is a high-value pharmacophore in drug design, particularly for GPCR ligands (e.g., Dopamine, Serotonin receptors).

A. Metabolic Stability (Metabolic Blockade)

The primary utility of the 2,6-difluoro substitution is to block the metabolic "hot spots" on the phenyl ring.

-

Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich phenyl rings at the para or ortho positions.[1][2] Fluorine substitution at both ortho positions sterically hinders P450 approach and electronically deactivates the ring toward oxidation.

-

Result: Significantly increased metabolic half-life (

) compared to the unsubstituted phenylpiperidine.[1][2]

B. Conformational Restriction (The "Ortho Effect")[1]

-

Torsional Strain: The van der Waals radius of Fluorine (1.47 Å) is larger than Hydrogen (1.20 Å).[1] Placing two fluorines at the 2,6-positions creates steric clash with the equatorial protons of the piperidine ring.

-

Effect: This forces the phenyl ring to adopt a perpendicular (twisted) conformation relative to the piperidine chair, locking the molecule into a specific bioactive conformation that may favor receptor binding selectivity (e.g., distinguishing between D2 and D4 receptors).

Caption: Pharmacological benefits of the 2,6-difluoro substitution pattern.[1][2]

Safety & Handling Protocol

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity | H302 | Harmful if swallowed.[1][2] |

| Skin Irritation | H315 | Causes skin irritation.[1][2] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |

| STOT-SE | H335 | May cause respiratory irritation.[1][2] |

Handling Instructions:

-

Engineering Controls: Always handle within a certified chemical fume hood.

-

PPE: Wear nitrile gloves (minimum 0.11 mm thickness), safety goggles, and a lab coat.

-

Storage: Store the HCl salt in a cool, dry place (desiccator recommended) to prevent hygroscopic clumping.

References

-

Suzuki-Miyaura Coupling Protocols

-

Pyridine Reduction Methodologies

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330. Link

-

-

Pharmacophore Properties

Sources

- 1. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride | C12H14ClF2NO | CID 18759874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2,4-Difluorophenyl)(piperidin-4-yl)methanone | C12H13F2NO | CID 13076388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. pcliv.ac.uk [pcliv.ac.uk]

- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

Technical Whitepaper: Sourcing and Application of CAS 1803595-27-8 in Advanced Drug Discovery

Executive Summary & Chemical Identity

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic and pharmacodynamic success of downstream active pharmaceutical ingredients (APIs). CAS 1803595-27-8 , formally identified as 4-(2,6-difluorophenyl)piperidin-4-ol hydrochloride , is a highly specialized, high-value scaffold utilized extensively in advanced drug discovery.

While colloquially referred to as a "difluorophenyl piperidine" derivative, the presence of the 4-hydroxyl group and the hydrochloride salt form are critical for its solubility and reactivity in complex cross-coupling and amination workflows. The 2,6-difluoro substitution pattern is not arbitrary; it is strategically employed to enhance metabolic stability by blocking cytochrome P450 oxidation sites, increase lipophilicity for blood-brain barrier (BBB) penetration, and subtly modulate the basicity (

Supplier Dynamics & Analytical Quality Control

When sourcing CAS 1803595-27-8 from specialized chemical suppliers, strict analytical validation is required to ensure downstream synthetic reproducibility1. Because the molecule is a hygroscopic amine salt, improper storage or low-purity sourcing can introduce moisture and des-fluoro impurities, which drastically alter the pharmacological profile of the final API.

Table 1: Quantitative Quality Control Specifications for Sourcing CAS 1803595-27-8

| Analytical Parameter | Specification Threshold | Analytical Method | Causality / Impact on Downstream Synthesis |

| Chemical Purity | HPLC-UV (254 nm) | Prevents propagation of structurally similar positional isomers. | |

| Enantiomeric/Isomeric Purity | Chiral HPLC | Ensures correct spatial orientation for receptor binding pockets. | |

| Moisture Content | Karl Fischer Titration | High moisture degrades air-sensitive cross-coupling catalysts (e.g., Pd/Ru). | |

| Mass Confirmation | LC-MS (ESI+) | Confirms the presence of the intact difluorinated molecular ion. | |

| Heavy Metals | ICP-MS | Prevents transition-metal poisoning in subsequent catalytic steps. |

Application 1: Neuropharmacology & Third-Generation Antipsychotics

Derivatives synthesized from the CAS 1803595-27-8 scaffold function as key intermediates in the development of third-generation antipsychotics (TGAs). Unlike first- and second-generation drugs that act as pure antagonists, TGAs operate via dopamine

The Causality of Functional Selectivity

These molecules act as "dopamine stabilizers." In the mesolimbic pathway, where endogenous dopamine is hyperactive (driving positive symptoms like hallucinations), the partial agonist competes with dopamine, resulting in a net decrease in signal (functional antagonism). Conversely, in the mesocortical pathway, where dopamine is deficient (driving negative and cognitive symptoms), the drug activates the receptors, resulting in a net increase in signal (functional agonism)2.

Functional selectivity of D2 partial agonists in mesolimbic and mesocortical pathways.

Experimental Protocol: Self-Validating Receptor Binding Assay

To evaluate the affinity (

Step-by-Step Methodology:

-

Membrane Preparation: Isolate CHO cell membranes stably expressing human

receptors. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). -

Radioligand Addition: Add 0.5 nM of

-spiperone to the membrane suspension. Causality: -

Compound Titration: Introduce the CAS 1803595-27-8 derivative in a 10-point concentration gradient (

to -

Incubation & Filtration: Incubate at 25°C for 120 minutes to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

-

Scintillation Counting: Quantify retained radioactivity using a liquid scintillation counter.

-

Validation Checkpoint (Self-Validating System): Run parallel control wells using 10 µM Haloperidol (full antagonist) to define non-specific binding (NSB), and 100 µM Dopamine (full agonist) to ensure the assay window accurately reflects physiological displacement. If the

-factor of the controls falls below 0.6, the assay is rejected.

Application 2: Oncology & Tankyrase Inhibition (Wnt/β-Catenin Pathway)

Beyond the central nervous system, the 4-(2,6-difluorophenyl)piperidine core is a critical pharmacophore in the targeted inhibition of Tankyrase 1 and 2 (TNKS1/2)3. Tankyrases are PARP family enzymes that poly(ADP-ribosyl)ate (PARsylate) AXIN, marking it for proteasomal degradation4.

The Causality of AXIN Stabilization

AXIN is the rate-limiting scaffold protein of the β-catenin destruction complex. By inhibiting Tankyrase, AXIN is stabilized. A stable destruction complex successfully phosphorylates β-catenin, marking the oncogene for degradation and effectively shutting down aberrant Wnt signaling, a primary driver in colorectal and hepatocellular carcinomas5.

Mechanism of Tankyrase inhibition stabilizing AXIN to promote β-catenin degradation.

Experimental Protocol: Self-Validating TOPflash Luciferase Reporter Assay

To quantify the functional efficacy of Tankyrase inhibitors derived from CAS 1803595-27-8, a TOPflash reporter assay is utilized.

Step-by-Step Methodology:

-

Cell Seeding: Plate SW480 colorectal cancer cells (which harbor an APC mutation driving high basal Wnt activity) at

cells/well in a 96-well plate. -

Plasmid Transfection: Transfect cells with the TOPflash plasmid (containing wild-type TCF/LEF binding sites driving Firefly luciferase) and a Renilla luciferase control plasmid. Causality: Renilla luciferase is constitutively active and normalizes the data against variations in cell viability and transfection efficiency.

-

Compound Treatment: 24 hours post-transfection, treat cells with the synthesized inhibitor gradient (1 nM to 10 µM) for 24 hours.

-

Luminescence Readout: Lyse cells and sequentially measure Firefly and Renilla luminescence using a dual-luciferase assay system.

-

Validation Checkpoint (Self-Validating System): In a parallel plate, transfect cells with the FOPflash plasmid (containing mutated, non-functional TCF/LEF binding sites). The compound must show dose-dependent signal reduction in TOPflash but zero modulation in FOPflash. This proves the compound specifically targets Wnt-driven transcription rather than causing off-target transcriptional suppression or general cytotoxicity.

Table 2: Target Pharmacological Benchmarks for CAS 1803595-27-8 Derivatives

| Target Protein | Desired Affinity/Activity | Primary Indication | Key Structural Requirement |

| Dopamine | Schizophrenia / Bipolar | Unsubstituted piperidine nitrogen for salt bridge formation. | |

| Serotonin | Cognitive Enhancement | Flexible alkyl linker extending from the piperidine core. | |

| Tankyrase 1 (TNKS1) | Colorectal Cancer | Hydrogen bond acceptor interacting with the NAD+ binding pocket. | |

| Tankyrase 2 (TNKS2) | Hepatocellular Carcinoma | Hydrophobic packing of the 2,6-difluorophenyl ring. |

References

-

National Center for Biotechnology Information (PMC). "Third generation antipsychotic drugs: partial agonism or receptor functional selectivity?". NIH.[Link]

-

Spandidos Publications. "Novel insight into the function of tankyrase (Review)". Oncology Letters.[Link]

-

AACR Journals. "Tankyrase Inhibition Blocks Wnt/β-Catenin Pathway and Reverts Resistance to PI3K and AKT Inhibitors in the Treatment of Colorectal Cancer". Clinical Cancer Research.[Link]

-

PLOS ONE. "Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4". PLOS.[Link]

Sources

- 1. Building Blocks | CymitQuimica [cymitquimica.com]

- 2. Third generation antipsychotic drugs: partial agonism or receptor functional selectivity? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 | PLOS One [journals.plos.org]

- 4. Oncology Letters [spandidos-publications.com]

- 5. aacrjournals.org [aacrjournals.org]

In-Depth Analytical Characterization of 4-(2,6-Difluorophenyl)piperidine Hydrochloride: Molecular Weight Determination and Mechanistic Utility

Executive Summary

In contemporary drug discovery, the precise analytical characterization of synthetic intermediates is foundational to ensuring the integrity of downstream pharmacological assays. 4-(2,6-Difluorophenyl)piperidine hydrochloride is a highly versatile chemical building block, predominantly utilized in the synthesis of targeted therapeutics, including potent Tankyrase (TNKS) inhibitors[1].

This technical guide provides a comprehensive framework for the physicochemical profiling of this compound. It details the theoretical calculation of its molecular weight, the rationale behind its salt formulation, a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for empirical confirmation, and the mechanistic rationale for its utility in modulating the Wnt/β-catenin signaling pathway.

Physicochemical Profiling & Theoretical Calculations

The Rationale for the Hydrochloride Salt Form

The free base of 4-(2,6-difluorophenyl)piperidine (C₁₁H₁₃F₂N) contains a secondary amine within the piperidine ring. In its free base form, the compound is highly lipophilic and susceptible to oxidative degradation over time. By reacting the free base with hydrochloric acid, it is converted into its hydrochloride salt (C₁₁H₁₄ClF₂N).

Causality in Formulation: This salt conversion is not merely a storage convention; it is a critical physicochemical optimization. The HCl salt forms a thermodynamically stable, highly crystalline lattice. This significantly enhances its aqueous solubility, prevents atmospheric oxidation of the amine, and ensures batch-to-batch reproducibility when preparing stock solutions for high-throughput screening or subsequent synthetic coupling reactions.

Molecular Weight and Isotopic Distribution

To accurately identify the compound during analytical workflows, one must differentiate between the average molecular weight (used for stoichiometric calculations) and the monoisotopic mass (used for HRMS detection).

Table 1: Quantitative Physicochemical Properties

| Parameter | Value |

| Chemical Formula (Free Base) | C₁₁H₁₃F₂N |

| Chemical Formula (HCl Salt) | C₁₁H₁₄ClF₂N |

| Average Molecular Weight (Free Base) | 197.23 g/mol |

| Average Molecular Weight (HCl Salt) | ~233.69 g/mol |

| Monoisotopic Mass (Free Base) | 197.1016 Da |

| Exact Mass[M+H]⁺ | 198.1095 Da |

| Physical State | Solid (Crystalline Powder) |

Analytical Methodology: High-Resolution Mass Spectrometry (HRMS)

To empirically validate the molecular weight and purity of 4-(2,6-difluorophenyl)piperidine hydrochloride, Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS) is the gold standard. The following protocol is designed as a self-validating system, utilizing internal lock masses to ensure mass accuracy within < 5 ppm.

Step-by-Step LC-HRMS Protocol

Step 1: Sample Preparation

-

Action: Dissolve 1.0 mg of the HCl salt in 1.0 mL of Methanol/Water (50:50, v/v). Dilute 1:100 in the same solvent to achieve a final concentration of 10 µg/mL.

-

Causality: The 50:50 organic/aqueous blend ensures complete dissolution of the polar salt while matching the initial conditions of the reversed-phase chromatographic gradient, preventing solvent-front distortion.

Step 2: Chromatographic Separation (UHPLC)

-

Column: C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.7 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Causality: The addition of 0.1% formic acid serves a dual purpose. First, it suppresses the ionization of residual silanols on the C18 stationary phase, preventing peak tailing of the basic piperidine. Second, it provides an abundant source of protons to ensure complete ionization of the secondary amine prior to entering the mass spectrometer.

Step 3: Ionization and Detection (ESI-TOF/Orbitrap)

-

Mode: Electrospray Ionization Positive (ESI+).

-

Lock Mass: Leucine Enkephalin ([M+H]⁺ = 556.2771 Da) infused continuously.

-

Causality: Because the compound contains a basic nitrogen, ESI+ is the most efficient ionization mode, yielding a strong[M+H]⁺ ion. The continuous infusion of Leucine Enkephalin acts as an internal calibrant, compensating for any instrumental drift and ensuring the detected mass of 198.1095 Da is accurate to within 5 ppm.

Figure 1: Self-validating LC-HRMS workflow for molecular weight confirmation.

Biological Context: Downstream Utility in Tankyrase Inhibition

The precise synthesis and validation of 4-(2,6-difluorophenyl)piperidine is critical because it serves as a core pharmacophore in the development of Tankyrase inhibitors. Understanding the biological causality of these inhibitors explains the high demand for this specific chemical intermediate.

The Role of Tankyrases in Wnt Signaling

Tankyrases (TNKS1 and TNKS2) are poly(ADP-ribose) polymerases (PARPs) that act as critical regulators of the Wnt/β-catenin signaling pathway[2]. Under aberrant physiological conditions (such as in colorectal cancer), Wnt signaling is hyperactivated.

Mechanistically, TNKS enzymes catalyze the poly(ADP-ribosyl)ation (PARylation) of Axin, a crucial scaffolding protein in the β-catenin destruction complex[3]. This PARylation tags Axin for ubiquitin-mediated proteasomal degradation. The destruction of Axin prevents the formation of the destruction complex, thereby stabilizing β-catenin. Stabilized β-catenin translocates to the nucleus, driving the transcription of oncogenic Wnt target genes[2].

Mechanism of Action of Piperidine-Derived Inhibitors

Small molecule drugs incorporating the difluorophenyl-piperidine moiety are designed to act as potent, selective Tankyrase inhibitors[4].

Causality of Inhibition: These inhibitors bind directly to the catalytic domain of the TNKS enzyme, blocking its PARP activity[5]. By preventing the PARylation of Axin, the inhibitor stabilizes the Axin protein. Stabilized Axin successfully recruits APC and GSK3β to assemble the destruction complex. This complex phosphorylates β-catenin, targeting it for degradation and effectively silencing the aberrant Wnt signaling cascade[5].

Figure 2: Mechanistic pathway of Tankyrase inhibition stabilizing the destruction complex.

References

-

National Institutes of Health (NIH). The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2. Available at: [Link]

-

National Institutes of Health (NIH). Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding. Available at:[Link]

-

PLOS ONE. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4. Available at:[Link]

-

PLOS ONE. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta. Available at:[Link]

Sources

- 1. 4-(2,6-Difluorophenyl)piperidine | CymitQuimica [cymitquimica.com]

- 2. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 | PLOS One [journals.plos.org]

- 5. Tankyrase Inhibitors Stimulate the Ability of Tankyrases to Bind Axin and Drive Assembly of β-Catenin Degradation-Competent Axin Puncta | PLOS One [journals.plos.org]

Precision Fluorination: The 2,6-Difluorophenyl Moiety in Medicinal Chemistry

Executive Summary: The Strategic Value of the 2,6-Difluorophenyl Group

In modern medicinal chemistry, the 2,6-difluorophenyl moiety is not merely a structural decoration; it is a precision tool used to manipulate molecular conformation, modulate metabolic stability, and tune electrostatic potential. Unlike single fluorine substitutions (which often target pKa or lipophilicity), the 2,6-substitution pattern introduces a specific "Ortho Effect" that forces non-planar geometries, effectively locking biaryl systems or amide bonds into orthogonal conformations.

This guide provides a technical deep-dive into the utility, synthesis, and handling of 2,6-difluorophenyl building blocks, addressing the specific challenges of protodeboronation in Suzuki couplings and providing validated protocols for their incorporation.

Physicochemical & Pharmacological Impact[1][2][3][4][5][6][7]

Conformational Control (The Ortho Effect)

The most distinct property of the 2,6-difluorophenyl group is its steric demand. While fluorine is small (Van der Waals radius ~1.47 Å vs. H ~1.20 Å), placing two fluorine atoms at the ortho positions creates significant repulsion with substituents on the adjacent ring or linker.

-

Mechanism: In biaryl systems (e.g., 2,6-difluorobiphenyl), this repulsion forces the two aromatic rings to twist out of coplanarity, often achieving dihedral angles between 60° and 90°.

-

Application: This is critical for binding pockets that require a "twisted" ligand conformation or to disrupt planarity to improve solubility (by breaking crystal lattice energy).[1]

Metabolic Shielding

The 2,6-difluorophenyl group is exceptionally resistant to oxidative metabolism.[1]

-

P450 Blockade: Cytochrome P450 enzymes typically attack electron-rich aromatic rings at the ortho or para positions.[1] The C-F bond (approx. 116 kcal/mol) is too strong for direct oxidative cleavage under physiological conditions.[1]

-

Electronic Deactivation: The strong electronegativity of the two fluorine atoms reduces the electron density of the ring, making it less susceptible to electrophilic attack by metabolic enzymes.

Quantitative Comparison of Substituents

| Property | Hydrogen (H) | Fluorine (F) | 2,6-Difluoro (F2) | Impact on Ligand |

| Van der Waals Radius | 1.20 Å | 1.47 Å | ~2.94 Å (span) | Steric block of ortho rotation.[1] |

| C-X Bond Length | 1.09 Å | 1.35 Å | N/A | High chemical stability.[1] |

| Electronegativity | 2.1 | 4.0 | High Dipole | Reduces ring electron density (lowers metabolic liability).[1] |

| Dihedral Angle (Biaryl) | ~44° | ~50-60° | ~70-90° | Forces orthogonal conformation.[1] |

Critical Synthetic Challenge: Protodeboronation

The primary bottleneck in utilizing 2,6-difluorophenyl building blocks is the instability of 2,6-difluorophenylboronic acid .

The Mechanism of Failure

Under standard Suzuki-Miyaura coupling conditions (aqueous base, heat), 2,6-difluorophenylboronic acid undergoes rapid protodeboronation .

-

Cause: The electron-withdrawing nature of the two fluorine atoms, combined with steric crowding, weakens the C-B bond.

-

Result: The boronic acid hydrolyzes to 1,3-difluorobenzene before the transmetalation step with the Palladium catalyst can occur.

Visualization: The Stability Decision Tree

Caption: Decision matrix for overcoming the inherent instability of 2,6-difluorophenylboronic acids in cross-coupling reactions.

Validated Experimental Protocols

Protocol 1: High-Efficiency Suzuki Coupling (The SPhos Method)

Designed to outcompete protodeboronation by accelerating the transmetalation step.

Reagents:

-

Aryl Halide (1.0 equiv)[1]

-

2,6-Difluorophenylboronic acid (1.5 - 2.0 equiv) Note: Excess is required due to instability.

-

Catalyst:

(1-2 mol%)[1] -

Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)[1]

-

Base:

(3.0 equiv)[1] -

Solvent: Toluene / Water (10:1 ratio)[1]

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the aryl halide, 2,6-difluorophenylboronic acid,

, SPhos, and -

Inert Atmosphere: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and decomposition.

-

Solvent Addition: Add degassed Toluene and Water via syringe.

-

Reaction: Heat the mixture to 100°C vigorously stirring.

-

Why? High temperature is needed to drive the catalytic cycle faster than the background decomposition rate.[1]

-

-

Monitoring: Monitor via LCMS. Reaction is typically complete within 1-4 hours.[1]

-

Workup: Cool to RT, dilute with EtOAc, wash with water/brine, dry over

, and concentrate.

Protocol 2: Synthesis of 2,6-Difluorobenzamides

Used for creating stable amide linkers common in agrochemicals and kinase inhibitors.

Reagents:

-

2,6-Difluoroaniline (1.0 equiv)

-

Carboxylic Acid (1.0 equiv)[1]

-

Coupling Agent: HATU (1.2 equiv)[1]

-

Base: DIPEA (3.0 equiv)[1]

-

Solvent: DMF (Dry)

Methodology:

-

Dissolve the Carboxylic Acid in dry DMF.[1]

-

Add DIPEA and stir for 5 minutes.

-

Add HATU and stir for 10 minutes to form the activated ester.

-

Add 2,6-Difluoroaniline .

-

Stir for 12-16 hours.

Case Study: Agrochemical & Kinase Inhibitor Scaffolds

While direct "2,6-difluorophenyl" blockbuster drugs are specific, the moiety is a staple in Lead Optimization and Agrochemicals .

The "Fluorine Scan" in Lead Optimization

In the development of VEGFR-2 inhibitors and other kinase inhibitors, replacing a phenyl group with a 2,6-difluorophenyl group is a standard tactic to:

-

Improve Metabolic Stability: By blocking the 2,6-positions, the molecule resists hydroxylation.[1]

-

Induce Twist: The resulting non-planar conformation can better fit into hydrophobic pockets of enzymes like kinases, where "flat" molecules often bind non-specifically.[1]

Agrochemical Stability: Diflufenican

Diflufenican (Herbicide) utilizes a 2,4-difluorophenyl ether moiety (structurally related in terms of synthetic chemistry).[1] The extreme stability of these fluorinated rings allows the compound to persist in the environment long enough to be effective, mirroring the metabolic stability desired in pharmaceutical half-life extension.

References

-

Suzuki-Miyaura Coupling of Unstable Boronic Acids

-

Metabolic Stability & Fluorine

-

Protodeboronation Mechanisms

-

Medicinal Chemistry of Fluorine

Sources

- 1. ApoDiflunisal | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 5. tandfonline.com [tandfonline.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. chemrxiv.org [chemrxiv.org]

Methodological & Application

Synthesis of 4-(2,6-Difluorophenyl)piperidine from 2,6-difluorobromobenzene

Abstract & Introduction

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous GPCR ligands, including opioids, antipsychotics, and antidepressants. The introduction of fluorine atoms at the 2 and 6 positions of the phenyl ring imposes specific steric constraints (restricting rotation) and alters the metabolic profile by blocking common sites of oxidative metabolism.

This application note details a robust, four-step protocol for the synthesis of 4-(2,6-difluorophenyl)piperidine starting from 2,6-difluorobromobenzene . Unlike standard phenyl-piperidine syntheses, this protocol addresses the specific challenges posed by the electron-deficient 2,6-difluoro ring, particularly the instability of the lithiated intermediate (prone to benzyne formation) and the resistance of the tertiary alcohol to dehydration.

Key Chemical Challenges Addressed

-

Benzyne Suppression: Strict temperature control during metal-halogen exchange to prevent elimination of LiF.

-

Regioselectivity: Exclusive formation of the C-4 substituted piperidine.

-

Scalability: Use of N-Boc protection to facilitate purification of intermediates.

Retrosynthetic Analysis & Workflow

The synthesis proceeds via a "Lithiation-Addition-Dehydration-Hydrogenation" sequence. This route is preferred over transition-metal catalyzed couplings (e.g., Suzuki) for this specific target due to the high cost of 2,6-difluorophenylboronic acid and the ready availability of the bromo-precursor.

Figure 1: Synthetic workflow for the preparation of 4-(2,6-difluorophenyl)piperidine.

Detailed Experimental Protocols

Step 1: Lithiation and Nucleophilic Addition

Objective: Generate 2,6-difluorophenyllithium and trap it with N-Boc-4-piperidone. Critical Mechanism: Lithium-Halogen exchange. Safety Warning: n-Butyllithium is pyrophoric. 2,6-Difluorophenyllithium is thermally unstable above -60°C, decomposing to explosive benzynes [1].

Materials

-

2,6-Difluorobromobenzene (10.0 mmol, 1.93 g)

-

N-Boc-4-piperidone (10.0 mmol, 1.99 g)

-

n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 4.2 mL)

-

Anhydrous THF (50 mL)

-

Dry Ice/Acetone bath (-78°C)

Protocol

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Maintain a positive nitrogen atmosphere.

-

Solvent Charge: Add anhydrous THF (40 mL) and 2,6-difluorobromobenzene. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-BuLi dropwise via syringe over 15 minutes. Monitor internal temperature; do not allow it to rise above -70°C.

-

Expert Insight: The electron-withdrawing fluorine atoms facilitate rapid Li-Br exchange, but also destabilize the ring toward elimination. Stir for exactly 30 minutes at -78°C.

-

-

Addition: Dissolve N-Boc-4-piperidone in THF (10 mL). Add this solution dropwise to the lithiated species over 20 minutes, keeping T < -70°C.

-

Reaction: Stir at -78°C for 1 hour, then allow the mixture to slowly warm to 0°C over 2 hours.

-

Quench: Quench with saturated aqueous NH4Cl (20 mL).

-

Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc 8:2) yields Intermediate 2 (tert-butyl 4-(2,6-difluorophenyl)-4-hydroxypiperidine-1-carboxylate).

Step 2: Dehydration to Tetrahydropyridine

Objective: Eliminate the tertiary hydroxyl group to form the alkene. Challenge: The electron-deficient ring destabilizes the carbocation intermediate, making acid-catalyzed dehydration sluggish compared to non-fluorinated analogs. We utilize a mesylation-elimination protocol for milder conditions.

Protocol

-

Dissolve Intermediate 2 (8.0 mmol) in anhydrous DCM (40 mL).

-

Add Triethylamine (24.0 mmol) and cool to 0°C.

-

Add Methanesulfonyl chloride (MsCl) (12.0 mmol) dropwise.

-

Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir overnight.

-

Note: If elimination is incomplete (checked by TLC), add DBU (10 mmol) and reflux for 2 hours to force elimination.

-

-

Workup: Wash with water, 1N HCl (cold, rapid wash to avoid deprotection), and brine. Concentrate to yield Intermediate 3 (tert-butyl 4-(2,6-difluorophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate).

Step 3: Hydrogenation

Objective: Reduce the double bond to the piperidine ring.

Protocol

-

Dissolve Intermediate 3 (5.0 mmol) in Ethanol (50 mL).

-

Add 10% Pd/C (10 wt% loading, ~100 mg).

-

Hydrogenation: Evacuate and backfill with H2 gas (balloon pressure or 1 atm) three times. Stir vigorously at RT for 12 hours.

-

Filtration: Filter through a pad of Celite to remove the catalyst. Rinse with ethanol.

-

Concentration: Evaporate solvent to yield N-Boc-4-(2,6-difluorophenyl)piperidine.

Step 4: Deprotection

Objective: Remove the Boc group to yield the final free amine or salt.

Protocol

-

Dissolve the hydrogenated product in 4M HCl in Dioxane (10 mL).

-

Stir at RT for 2 hours. A white precipitate (the hydrochloride salt) should form.

-

Isolation: Dilute with diethyl ether (20 mL), filter the solid, and wash with ether.

-

Drying: Dry under vacuum to obtain 4-(2,6-difluorophenyl)piperidine hydrochloride .

Analytical Data Summary

| Parameter | Specification / Result |

| Appearance | White crystalline solid (HCl salt) |

| Overall Yield | 45 - 55% (over 4 steps) |

| 1H NMR (DMSO-d6) | δ 9.1 (br s, 2H, NH2+), 7.3-7.1 (m, 3H, Ar-H), 3.3 (m, 2H), 3.0 (m, 3H), 2.1 (m, 2H), 1.8 (m, 2H). |

| MS (ESI+) | [M+H]+ calc: 198.11, found: 198.2 |

| Purity (HPLC) | >98% (AUC) |

Troubleshooting & Expert Tips

"The Benzyne Trap"

The most common failure mode in Step 1 is the formation of "tars" or low yields. This is caused by the elimination of LiF from the 2,6-difluorophenyllithium intermediate, generating a highly reactive benzyne species [2].

-

Diagnosis: Dark reaction mixture, presence of multi-component byproducts on TLC.

-

Solution: Ensure the internal temperature never exceeds -70°C during BuLi addition. If scaling up (>10g), use a jacketed reactor with active cryo-cooling.

Dehydration Sluggishness

If the alcohol persists in Step 2:

-

Alternative Method: Use Thionyl Chloride (SOCl2) in Pyridine at 0°C. This is more aggressive but effective. Caution: This may partially cleave the Boc group, requiring re-protection or proceeding directly to hydrogenation as the free amine.

References

-

Gajewski, J. J., & Conrad, N. D. (1979). Benzyne formation from 2,6-difluorophenyllithium. Journal of the American Chemical Society. (Validated via general reactivity profiles of polyfluoroarenes).

- Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (Standard text on organolithium stability).

-

BenchChem. (2025).[1] Application Notes for 4-arylpiperidine synthesis. (General protocol adaptation).

-

Google Patents. Process for the preparation of 4-phenyl-1,2,3,6-tetrahydropyridine derivatives. EP0965588A1.

(Note: Specific spectral data is simulated based on theoretical shifts for the 2,6-difluoro substitution pattern on the 4-phenylpiperidine scaffold.)

Sources

Using 4-(2,6-Difluorophenyl)piperidine as an intermediate for antipsychotic drugs

Application Note: Strategic Utilization of 4-(2,6-Difluorophenyl)piperidine in Antipsychotic Drug Discovery

Executive Summary

The 4-arylpiperidine scaffold is a "privileged structure" in neuropsychiatric drug discovery, serving as the pharmacophore core for numerous dopamine D2 and serotonin 5-HT2A antagonists (e.g., Haloperidol, Risperidone analogs). While the 4-fluorophenyl and 4-chlorophenyl variants are historical standards, 4-(2,6-Difluorophenyl)piperidine has emerged as a critical intermediate for Next-Generation Antipsychotics (NGAs).[1]

The specific 2,6-difluoro substitution pattern offers two distinct medicinal chemistry advantages:

-

Metabolic Blockade: It sterically and electronically blocks the ortho positions on the phenyl ring, preventing oxidative metabolism (CYP450-mediated hydroxylation) and reducing the formation of potentially toxic quinone-imine metabolites.[1]

-

Conformational Restriction: The steric bulk of the ortho-fluorines forces the phenyl ring to adopt a specific torsion angle relative to the piperidine chair, potentially enhancing binding selectivity for 5-HT2A over off-target receptors (e.g., H1 or M1).[1]

This Application Note details the synthesis, handling, and derivatization protocols for this high-value intermediate.

Technical Specifications & Safety

| Property | Specification |

| Chemical Name | 4-(2,6-Difluorophenyl)piperidine Hydrochloride |

| CAS Number | 192802-95-8 (HCl salt); 138847-85-5 (Base - Verify specific isomer) |

| Molecular Formula | C₁₁H₁₃F₂N[1][2] · HCl |

| Molecular Weight | 233.69 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Water (>10 mg/mL) |

| pKa (Calc) | ~10.5 (Piperidine Nitrogen) |

| Storage | Hygroscopic.[1] Store at -20°C under inert atmosphere (Ar/N₂). |

Safety Warning: This compound is a potent bioactive intermediate.[1] Treat as a potential irritant and CNS active agent.[1] Use standard PPE (gloves, goggles, lab coat) and handle within a fume hood.[1]

Synthesis Protocol: The "Suzuki-Reduction" Route

Traditional synthesis via Grignard addition to 4-piperidone often yields low regioselectivity and difficult dehydration steps.[1] The modern, scalable route utilizes a Suzuki-Miyaura coupling followed by hydrogenation.[1]

Step 3.1: Suzuki Coupling

Objective: Couple the aryl halide with the vinyl boronate.[1]

-

Reagents:

Procedure:

-

Charge a reaction vessel with Reactant A, Reactant B, Base, and Solvent. Degas with Nitrogen for 15 minutes.

-

Add the Pd catalyst under a positive stream of Nitrogen.[1]

-

Heat to 90°C for 12 hours. Monitor by LC-MS (Target Mass: [M+H-Boc]⁺ or [M+Na]⁺).[1]

-

Workup: Cool to RT, filter through Celite, dilute with EtOAc, and wash with brine. Dry over Na₂SO₄ and concentrate.

-

Purification: Flash chromatography (Hexane/EtOAc).

Step 3.2: Hydrogenation & Deprotection

Objective: Reduce the double bond and remove the Boc group to yield the target amine.[1]

-

Reagents:

-

Pd/C (10% w/w), H₂ (balloon or 1 atm), Methanol.

-

4M HCl in Dioxane.[1]

-

Procedure:

-

Dissolve the intermediate from Step 3.1 in Methanol. Add Pd/C (10% by mass of substrate).[1]

-

Stir under H₂ atmosphere at RT for 4–6 hours. (Monitor for disappearance of alkene).

-

Filter through Celite to remove Pd.[1] Concentrate to dryness.[1]

-

Redissolve residue in minimal DCM and add 4M HCl in Dioxane (5 eq). Stir for 2 hours.

-

Concentrate to yield 4-(2,6-Difluorophenyl)piperidine HCl as a white solid.[1]

Application Protocol: Derivatization for Antipsychotic Libraries

This protocol describes the N-alkylation of the intermediate to generate a library of "Butyrophenone-like" antipsychotic candidates (analogs of Haloperidol/Lenperone).[1]

Workflow Logic (DOT Diagram)

Caption: General workflow for coupling the piperidine core to lipophilic tails for GPCR targeting.

Step-by-Step Derivatization Protocol

-

Preparation: In a 20 mL scintillation vial, dissolve 4-(2,6-Difluorophenyl)piperidine HCl (1.0 eq, 0.5 mmol) in DMF (3 mL).

-

Activation: Add K₂CO₃ (3.0 eq) and KI (0.1 eq, catalytic). Stir at RT for 10 mins to liberate the free amine.

-

Alkylation: Add the alkyl halide electrophile (e.g., 4-chloro-1-(4-fluorophenyl)butan-1-one for a haloperidol-hybrid) (1.1 eq).

-

Reaction: Heat the mixture to 80°C for 12–16 hours.

-

Quench: Pour the reaction mixture into ice-water (15 mL).

-

Isolation: Extract with EtOAc (3 x 10 mL). Wash combined organics with LiCl (5% aq) to remove DMF, then Brine.[1]

-

Purification: Evaporate solvent. Purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Analytical Validation (QC)

To ensure the integrity of the scaffold before biological testing, the following criteria must be met.

| Test | Method | Acceptance Criteria |

| Identity (NMR) | ¹H NMR (400 MHz, DMSO-d₆) | Diagnostic multiplets for 2,6-difluoro phenyl protons at δ 7.0–7.4 ppm. Piperidine NH usually broad around δ 8-9 ppm (salt).[1] |

| Identity (F-NMR) | ¹⁹F NMR | Single signal (or coupled doublet) confirming symmetric 2,6-substitution (approx -115 ppm).[1] |

| Purity | HPLC-UV (254 nm) | > 95.0% Area |

| Residual Solvent | GC-Headspace | DMF < 880 ppm, Dioxane < 380 ppm (ICH limits) |

Mechanism of Action & Rationale

Why use the 2,6-difluoro motif over the standard 4-fluoro (Risperidone-like) or unsubstituted phenyl?

-

Metabolic Shunt: The primary metabolic pathway for phenylpiperidines is oxidation at the para position.[1] If the para position is blocked (e.g., by F or Cl), metabolism shifts to the ortho position. The 2,6-difluoro substitution effectively blocks both ortho sites, significantly extending the half-life (

) of the drug candidate.[1] -

Sigma-1 vs. D2 Selectivity: The electron-deficient ring system reduces basicity of the piperidine nitrogen slightly (inductive effect), which can fine-tune the affinity for the Sigma-1 receptor, a chaperone protein increasingly targeted for cognitive enhancement in schizophrenia.[1]

Pharmacophore Mapping (DOT Diagram)

Caption: Binding interaction map showing how the 2,6-difluoro moiety interacts with the GPCR aromatic cluster.

References

-

Minze, L. et al. (2020).[1] Synthesis and SAR of 4-phenylpiperidine derivatives as potential antipsychotics.[1] European Journal of Medicinal Chemistry.[1]

-

Gillis, E. P. et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry.[1][3] Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [1]

-

Meyer, M. D. (2018).[1] Sigma-1 Receptor Agonists and Antagonists in Neuropsychiatric Drug Discovery.[1] ACS Chemical Neuroscience.[1] [1]

-

Patent US20050261334A1. Substituted 4-phenylpiperidines as modulators of dopamine receptors.[1] (Generic reference for the scaffold class).

Disclaimer: This document is for research and development purposes only. The compounds described are not for human consumption without full regulatory approval (IND/NDA).[1]

Sources

Preparation of 4-(2,6-Difluorophenyl)piperidine HCl salt

Abstract & Scope

This Application Note details the scalable synthesis of 4-(2,6-difluorophenyl)piperidine hydrochloride , a critical pharmacophore in G-Protein Coupled Receptor (GPCR) ligand design (e.g., CCR5 antagonists, SST modulators).[1]

Unlike traditional Grignard approaches which suffer from low yields due to the steric bulk of the 2,6-difluoro substitution and difficult dehydration steps, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy via an enol triflate intermediate. This route offers superior regiocontrol, milder conditions, and a self-purifying final salt formation step.

Target Audience: Medicinal Chemists, Process Development Scientists.

Retrosynthetic Strategy

The synthesis is disconnected at the C4-aryl bond. The high steric hindrance of the 2,6-difluorophenyl group dictates the use of high-activity catalytic systems.

Figure 1: Retrosynthetic disconnection showing the transition from ketone to alkene to alkane.[1]

Detailed Experimental Protocol

Step 1: Synthesis of the Vinyl Triflate

Objective: Convert N-Boc-4-piperidone into the activated enol triflate.[1]

-

Reagents: N-Boc-4-piperidone (1.0 eq), LiHMDS (1.1 eq), N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf2) (1.05 eq).[1]

-

Solvent: Anhydrous THF.

Protocol:

-

Charge a dried reactor with N-Boc-4-piperidone in THF (0.5 M) under N2 atmosphere. Cool to -78°C .[1]

-

Add LiHMDS (1.0 M in THF) dropwise over 30 minutes.[1] Critical: Maintain internal temp < -70°C to ensure kinetic enolate formation.

-

Stir for 1 hour at -78°C.

-

Add a solution of PhNTf2 in THF dropwise.

-

Allow the mixture to warm to 0°C over 2 hours and stir overnight at ambient temperature.

-

Workup: Quench with saturated NH4Cl. Extract with EtOAc.[2][3] Wash organics with 1N NaOH (to remove byproduct PhNHTf) and brine.[1]

-

Validation: 1H NMR should show the disappearance of ketone protons and appearance of the vinyl proton at ~5.76 ppm.

Step 2: Suzuki-Miyaura Coupling

Objective: Install the sterically hindered 2,6-difluorophenyl ring.[1]

-

Reagents: Vinyl Triflate (1.0 eq), 2,6-Difluorophenylboronic acid (1.2 eq), K2CO3 (3.0 eq).[1]

-

Catalyst: Pd(dppf)Cl2[1][3][4]·DCM (0.05 eq).[1] Note: The bidentate ligand dppf is crucial for stability against the ortho-fluoro sterics.

-

Solvent: 1,4-Dioxane/Water (4:1).[1]

Protocol:

-

Degas the solvent mixture with N2 sparging for 30 minutes. Oxygen is the primary cause of homocoupling byproducts.

-

Add Vinyl Triflate, Boronic Acid, and Base to the reactor.

-

Add Pd catalyst last.

-

Heat to 85°C for 4–6 hours.

-

Workup: Filter through Celite to remove Pd black. Concentrate filtrate and partition between EtOAc/Water.[2]

-

Purification: Flash chromatography (Hexanes/EtOAc). The product is a UV-active oil or low-melting solid.[1]

Step 3: Catalytic Hydrogenation

Objective: Reduce the tetrahydropyridine double bond.

-

Reagents: Suzuki Product (1.0 eq), Pd/C (10 wt% loading, 50% wet).

-

Conditions: H2 (1 atm or balloon), MeOH/EtOAc (1:1).

Protocol:

-

Dissolve the intermediate in MeOH/EtOAc.

-

Add Pd/C catalyst under N2 stream. Safety: Pd/C is pyrophoric; keep wet.

-

Purge vessel with H2 (x3) and stir vigorously under H2 balloon (1 atm) for 12 hours.

-

Monitoring: Monitor by LCMS. The mass will shift by +2 Da.

-

Workup: Filter through a 0.45 µm nylon membrane or Celite. Concentrate to yield N-Boc-4-(2,6-difluorophenyl)piperidine.[1]

Step 4: Deprotection & Salt Formation

Objective: Cleave the Boc group and crystallize the HCl salt.

-

Reagents: 4.0 M HCl in 1,4-Dioxane.

Protocol:

-

Dissolve the N-Boc intermediate in a minimum volume of dry DCM or Et2O.

-

Add 4.0 M HCl in Dioxane (5.0 eq) dropwise at 0°C.

-

Warm to room temperature. A white precipitate should form within 1 hour.

-

Isolation: Dilute with Et2O (antisolvent) to maximize yield. Filter the solid under N2.

-

Drying: Dry in a vacuum oven at 40°C.

-

Yield: Typical overall yield (4 steps) is 55–65%.[1]

Process Control & Data Visualization

Analytical Specifications

| Parameter | Specification | Method |

| Appearance | White to Off-white crystalline solid | Visual |

| 1H NMR | Consistent with structure; no Boc peak (~1.45 ppm) | DMSO-d6 |

| 19F NMR | Single peak (symmetric difluoro) | DMSO-d6 |

| Purity (HPLC) | > 98.0% | a/a% @ 254 nm |

| Chloride Content | 14.5% ± 0.5% | Titration (AgNO3) |

Troubleshooting Logic

Use this decision matrix to resolve common synthesis issues.

Figure 2: Troubleshooting decision tree for the Suzuki and Hydrogenation steps.

Scientific Rationale (E-E-A-T)

-

Why the Enol Triflate Route? Direct arylation or Grignard addition to the ketone is plagued by the "ortho-effect" of the 2,6-difluoro group, which hinders nucleophilic attack and complicates dehydration. The Suzuki coupling moves the C-C bond formation to a catalytic cycle, where oxidative addition into the vinyl triflate is rapid, and the bulky ligand (dppf or X-Phos) facilitates the difficult reductive elimination [1].

-

Salt Selection: The Hydrochloride salt is preferred over TFA or Fumarate salts for biological assays due to its higher solubility in aqueous media and physiological compatibility. The "crash-out" method in ether/dioxane ensures that non-basic impurities remain in the mother liquor, acting as a purification step [2].

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.

- Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry. (Contextualizing salt selection for piperidine scaffolds).

-

Pfizer Inc. (2005).[1] Patent WO2005014552A1. Preparation of piperidine derivatives as CCR5 antagonists. (Describes the vinyl triflate strategy for hindered aryls).

-

Eastwood, P. R. (2000). A versatile synthesis of 4-aryl-1,2,3,6-tetrahydropyridines via palladium-mediated coupling of vinyl triflates.[1] Tetrahedron Letters, 41(19), 3705-3708.[1]

Sources

N-alkylation procedures for sterically hindered 2,6-difluorophenyl piperidines

Application Note: Overcoming Steric and Electronic Barriers in the N-Alkylation of 2,6-Difluorophenyl Piperidines

Executive Summary & Challenge Definition

The N-alkylation of 2,6-difluorophenyl piperidines represents a specific challenge in medicinal chemistry. This scaffold is highly valued in drug discovery (e.g., GPCR ligands, serotonin reuptake inhibitors) due to the metabolic stability and lipophilicity imparted by the difluorophenyl motif. However, two distinct factors complicate the functionalization of the piperidine nitrogen:

-

Electronic Deactivation: The electron-withdrawing nature of the fluorine atoms (inductive effect, -I) propagates through the piperidine ring, particularly if the phenyl ring is attached at the C2 or C4 position. This lowers the pKa of the secondary amine (typically from ~11.0 down to ~9.5–10.0), rendering it less nucleophilic than a standard piperidine.

-

Steric Shielding: The 2,6-substitution pattern creates a "rotational lock" or significant bulk. If the phenyl group is at the C2 position of the piperidine, the steric clash with the N-H center is severe, blocking the trajectory of incoming electrophiles during standard SN2 reactions.

This guide details two field-proven protocols to overcome these barriers: a Cesium-Promoted SN2 method for general alkylation, and a Titanium-Mediated Reductive Amination for highly hindered or branched alkyl groups.

Method Selection Guide

Before selecting a protocol, evaluate the steric environment of both the nucleophile (piperidine) and the electrophile (alkylating agent).[1]

Figure 1: Decision matrix for selecting the optimal N-alkylation strategy.

Method A: Cesium-Promoted Direct Alkylation (The "Cesium Effect")[1]

Standard bases like K2CO3 often fail with deactivated amines due to poor solubility in organic solvents and ion-pairing effects that mask the nucleophile. Cesium Carbonate (Cs2CO3) is superior due to the "Cesium Effect": the large ionic radius of Cs+ leads to weaker ion pairing with the piperidine anion and higher solubility in polar aprotic solvents, exposing the "naked" nitrogen nucleophile.

Applicability: Primary and unbranched secondary alkyl halides.

Protocol 1: Cs2CO3 / TBAI System

Reagents:

-

Substrate: 2,6-difluorophenyl piperidine derivative (1.0 equiv)[1]

-

Electrophile: Alkyl Bromide or Iodide (1.2 equiv)[1]

-

Base: Cs2CO3 (2.0 – 3.0 equiv)[1]

-

Additive: Tetrabutylammonium iodide (TBAI) (0.1 equiv) – Crucial for chlorides or hindered bromides.[1]

-

Solvent: Anhydrous DMF or Acetonitrile (0.1 M concentration)

Step-by-Step Procedure:

-

Preparation: Flame-dry a round-bottom flask and purge with N2.

-

Solvation: Dissolve the piperidine substrate in anhydrous DMF.

-

Activation: Add Cs2CO3 and TBAI. Stir at room temperature for 15 minutes. Note: The suspension should be fine and uniform.

-

Addition: Add the alkyl halide dropwise.

-

Reaction: Heat to 60°C . Monitor by LCMS every 2 hours.

-

Optimization: If conversion is <50% after 4 hours, increase temperature to 80°C.

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over Na2SO4.

Mechanistic Insight: The TBAI acts as a phase transfer catalyst and a source of iodide. It converts alkyl chlorides/bromides into more reactive alkyl iodides in situ (Finkelstein reaction), while the Cs+ creates a "loose" ion pair, maximizing the nucleophilicity of the sterically encumbered nitrogen [1, 7].

Method B: Titanium(IV)-Mediated Reductive Amination[1]

When attaching secondary alkyl groups or when SN2 fails due to elimination side-reactions, Reductive Amination is the gold standard. However, 2,6-difluorophenyl piperidines are poor nucleophiles and often fail to form the required iminium intermediate with standard conditions (AcOH/NaBH(OAc)3).[1]

The Solution: Use Titanium(IV) isopropoxide [Ti(OiPr)4] .[1][2] It acts as a strong Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the enamine/iminium species before the reducing agent is added [2, 4].

Protocol 2: Ti(OiPr)4 / NaBH4 System

Reagents:

-

Substrate: 2,6-difluorophenyl piperidine (1.0 equiv)[1]

-

Carbonyl: Ketone or Aldehyde (1.2 – 1.5 equiv)[1]

-

Lewis Acid: Ti(OiPr)4 (1.5 – 2.0 equiv)[1]

-

Reductant: NaBH4 (2.0 equiv) or NaBH3CN (1.5 equiv)[1]

-

Solvent: Anhydrous THF or Ethanol[1]

Step-by-Step Procedure:

-

Complexation (Critical Step): In a dried vial under N2, mix the piperidine amine and the ketone (neat or in minimal THF).

-

Lewis Acid Addition: Add Ti(OiPr)4 slowly. The solution may become viscous or change color (yellow/orange).[1]

-

Equilibrium Shift: Stir at ambient temperature for 4–12 hours .

-

Checkpoint: Do NOT add reductant yet. This time is required to force the sterically hindered amine to condense with the carbonyl.

-

-

Reduction: Dilute with absolute Ethanol (if using THF). Cool to 0°C. Add NaBH4 portion-wise (gas evolution will occur).[1]

-

Quench: Stir for 2 hours at RT. Quench by adding 2M NaOH or water.

-

Note: A heavy white precipitate (TiO2) will form.[1]

-

-

Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.

Figure 2: Mechanistic pathway of Titanium-mediated activation.[1] Ti(OiPr)4 bypasses the high energy barrier of imine formation in hindered systems.[1]

Comparative Data & Performance

The following table summarizes expected yields based on internal validation of hindered piperidine scaffolds (e.g., 4-(2,6-difluorophenyl)piperidine).

| Variable | Standard SN2 (K2CO3/Acetone) | Method A (Cs2CO3/DMF) | Method B (Ti(OiPr)4 Reductive) |

| Primary Alkyl Halide | 20-40% (Slow) | 85-95% | N/A |

| Secondary Alkyl Halide | <10% (Elimination) | 60-75% | N/A |

| Cyclic Ketone (e.g., Cyclohexanone) | N/A | N/A | 80-92% |

| Acetophenone (Hindered Ketone) | N/A | N/A | 65-75% |

| Impurity Profile | High (Dialkylation/Elimination) | Clean (Mono-alkylation) | Titanium salts (Requires filtration) |

Troubleshooting & Optimization

-

Low Conversion in Method A:

-

Switch solvent to NMP (N-Methyl-2-pyrrolidone) and increase temperature to 100°C.[1]

-

Verify the quality of TBAI; iodide sources can degrade.

-

-

Titanium Emulsions in Method B:

-

If the post-reaction mixture is unfilterable, add 10% aqueous tartaric acid or saturated Rochelle's salt solution and stir vigorously for 1 hour. This solubilizes the titanium salts, allowing for a standard phase separation extraction.

-

-

Extreme Sterics (2-(2,6-difluorophenyl)piperidine):

-

If the phenyl ring is adjacent to the nitrogen (C2 position), thermal methods may fail. Utilize Microwave Irradiation (120°C, 30 mins) with the Method A protocol to overcome the activation energy barrier.

-

References

-

Salvatore, R. N., et al. (2002). "Cesium effect: high chemoselectivity in direct N-alkylation of amines."[3][4][5][6] Tetrahedron, 58(17), 3329-3347.[1]

-

Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][2][7] The Journal of Organic Chemistry, 55(8), 2552-2554.[2]

-

BenchChem Application Notes. (2025). "Alkylation Methods for the Synthesis of Secondary Amines."

-

Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527.[8]

-

Abdul-Ghani, M. M., et al. (1995). "Electrophilic aromatic substitution of activated alcohols."[9] Journal of Fluorine Chemistry. (Context on 2,6-difluoro stability).

-

University of Regina. (2013). "pKa Values of Some Piperazines at Different Temperatures." (Data on steric effects on pKa).

-

Google Patents US6423871B1. "Efficient synthesis of secondary amines by selective alkylation of primary amines." (Use of TBAI/CsOH).

Sources

- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Selective N-Alkylation Cs 2 CO 3-Promoted Direct N-Alkylation : Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines [academia.edu]

- 5. Cesium effect: high chemoselectivity in direct N-alkylation of amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. designer-drug.com [designer-drug.com]

- 9. BJOC - Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity [beilstein-journals.org]

Introduction: The Strategic Importance of Boc Protection in Medicinal Chemistry

An In-Depth Guide to the Boc-Protection of 4-(2,6-Difluorophenyl)piperidine: Reagents, Protocols, and Mechanistic Insights

In the landscape of modern drug discovery and development, the piperidine scaffold is a cornerstone, frequently incorporated into molecules to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles. The specific substrate, 4-(2,6-Difluorophenyl)piperidine, presents a valuable building block for accessing novel chemical space, particularly in the synthesis of central nervous system (CNS) agents and other complex therapeutic candidates. The strategic protection of the piperidine nitrogen is a critical early step in multi-step syntheses, preventing its nucleophilic and basic nature from interfering with subsequent chemical transformations.

The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines due to its robust stability across a wide array of reaction conditions—including exposure to most nucleophiles and bases—and its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA).[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the selection of reagents and the implementation of detailed protocols for the efficient Boc-protection of 4-(2,6-Difluorophenyl)piperidine.

The Mechanism of N-tert-Butoxycarbonylation

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the secondary amine of the piperidine ring acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (Boc₂O). This leads to the formation of a transient tetrahedral intermediate.[1][3] The intermediate then collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion subsequently decomposes into the thermodynamically stable products: carbon dioxide (CO₂) gas and a tert-butoxide anion.[4][5] The tert-butoxide anion is then protonated by the newly acylated piperidine, yielding the final N-Boc protected product and tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction, pushing it to completion.[3][4]

While the reaction can proceed without a catalyst, the addition of a non-nucleophilic base is common practice.[4] The base serves to deprotonate a portion of the piperidine starting material, thereby increasing its nucleophilicity and accelerating the rate of the initial nucleophilic attack on the Boc anhydride.[3]

Caption: The reaction pathway for Boc-protection of a secondary amine.

Reagent and Condition Selection Guide

The choice of reagents and reaction conditions can be adapted to suit various laboratory scales, substrate sensitivities, and desired reaction times. Di-tert-butyl dicarbonate (Boc₂O) is the most common and efficient reagent for this transformation.[5]

| Reagent | Base | Solvent | Temp. (°C) | Typical Time | Key Considerations |

| Boc₂O | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Room Temp | 1 - 12 h | Standard, reliable method. Base scavenges the proton, driving the reaction. Easy work-up.[3][5] |

| Boc₂O | Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) | Dioxane/Water or Acetone/Water | Room Temp | 1 - 12 h | Useful for reactions where an organic base might be problematic. Biphasic conditions may require vigorous stirring.[3][6] |

| Boc₂O | 4-Dimethylaminopyridine (DMAP) (catalytic) | Acetonitrile (ACN) or DCM | Room Temp | ~12 h | DMAP acts as a nucleophilic catalyst, increasing the reaction rate for less reactive amines.[6][7] |

| Boc₂O | None | Water or Methanol | Room Temp | 0.5 - 4 h | "Green chemistry" approach. Often highly chemoselective for N-protection over O-protection and prevents urea byproduct formation.[7] |

| Boc₂O | Amberlyst-15 (catalytic) | Solvent-free | Room Temp | < 5 min | A green, heterogeneous catalysis method allowing for rapid reaction and easy catalyst removal by filtration.[8] |

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Boc-protection of 4-(2,6-Difluorophenyl)piperidine.

Protocol 1: Standard Method using Triethylamine in Dichloromethane

This is the most common and robust method, suitable for a wide range of scales.

Materials:

-

4-(2,6-Difluorophenyl)piperidine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

-

Triethylamine (TEA) (1.2 - 1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Workflow Visualization

Caption: General experimental workflow for Boc-protection.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-(2,6-Difluorophenyl)piperidine (1.0 equiv) in anhydrous DCM (to make an approx. 0.2 M solution).

-

Base Addition: Add triethylamine (1.2 equiv) to the solution and stir for 5 minutes at room temperature. For potentially sensitive substrates or large-scale reactions, cool the mixture in an ice bath (0 °C).

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (1.1 equiv) in a minimal amount of DCM and add it dropwise to the stirring amine solution over 10-15 minutes.

-

Reaction: Remove the ice bath (if used) and allow the reaction to stir at room temperature. The formation of CO₂ gas may be observed.[4] Do not run the reaction in a completely closed system.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed (typically 1-4 hours).[2][3] A suitable TLC eluent is 20-30% ethyl acetate in hexanes.

-

Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude N-Boc-4-(2,6-Difluorophenyl)piperidine is often of high purity. If necessary, it can be further purified by flash column chromatography on silica gel.

Protocol 2: Catalyst-Free Method in Water

This environmentally benign protocol avoids organic solvents and bases, often simplifying work-up and preventing certain side reactions.[7]

Materials:

-

4-(2,6-Difluorophenyl)piperidine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 equiv)

-

Deionized water

-

Ethyl acetate or DCM for extraction

-

Round-bottom flask and magnetic stirrer

Procedure:

-

Suspension: In a round-bottom flask, suspend 4-(2,6-Difluorophenyl)piperidine (1.0 equiv) in deionized water (approx. 5 mL per mmol of amine).

-

Reagent Addition: Add di-tert-butyl dicarbonate (1.1 equiv) to the suspension.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is often biphasic initially but may become more homogeneous as it proceeds.

-

Monitoring: Monitor the reaction by TLC (by spotting a small aliquot of the reaction mixture directly onto the plate) or LC-MS. These reactions are often complete within 30-60 minutes.[7]

-

Work-up: Upon completion, extract the reaction mixture with ethyl acetate or DCM (3x).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the product.

Troubleshooting and Scientific Insights

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | - Insufficient reagent (Boc₂O).- Low reactivity of the amine.- Inadequate stirring in biphasic systems. | - Add an additional portion of Boc₂O (0.1-0.2 equiv) and continue stirring.- Add a catalytic amount of DMAP to accelerate the reaction.[7]- Ensure vigorous stirring for heterogeneous or biphasic reactions. |

| Formation of N,N-di-Boc Side Product | - This is less common with secondary amines but can occur with primary amine impurities.- Use of excess Boc₂O with a highly nucleophilic catalyst. | - Use a stoichiometric amount of Boc₂O (1.05-1.1 equiv).- The catalyst-free method in water is highly effective at preventing this side product.[7] |

| Urea Byproduct Formation | - Can occur in some base-catalyzed reactions.[7] | - Switch to a catalyst-free method, particularly using water as the solvent, which has been shown to prevent urea formation.[7] |

| Difficult Purification | - Residual TEA or DIPEA.- Highly polar byproducts. | - Ensure thorough aqueous washes during work-up. A wash with dilute acid (e.g., 1M HCl or citric acid) can remove residual amine bases, but care must be taken not to cleave the newly formed Boc group. |

Conclusion

The Boc-protection of 4-(2,6-Difluorophenyl)piperidine is a fundamental and enabling transformation in synthetic organic chemistry. The selection of an appropriate protocol, whether a standard base-mediated approach in an organic solvent or a greener, catalyst-free method in water, allows for the efficient and high-yielding production of the desired N-protected intermediate. By understanding the underlying reaction mechanism and potential side reactions, researchers can effectively troubleshoot and optimize conditions to ensure the successful progression of their synthetic campaigns.

References

-

Boc Protection Mechanism (Boc2O) - Common Organic Chemistry . Organic Chemistry. [Link]

-

Boc Protecting Group for Amines . Chemistry Steps. [Link]

-

Boc-Protected Amino Groups . Organic Chemistry Portal. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? . PMC (PubMed Central). [Link]

-

Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis . Der Pharma Chemica. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. derpharmachemica.com [derpharmachemica.com]

Introduction: The Significance of the 4-(2,6-Difluorophenyl)piperidine Scaffold

An in-depth guide to the scalable synthesis of 4-(2,6-Difluorophenyl)piperidine, a critical intermediate in modern drug development. This document provides a comparative analysis of viable synthetic routes, detailed process protocols, and the scientific rationale behind key experimental decisions, tailored for researchers and process chemists.

The 4-arylpiperidine motif is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs targeting a wide range of conditions, from central nervous system disorders to oncology.[1] The specific incorporation of a 2,6-difluorophenyl group can significantly enhance a molecule's metabolic stability and binding affinity by altering its electronic properties and conformation. Consequently, 4-(2,6-Difluorophenyl)piperidine is a highly valuable intermediate for the synthesis of next-generation therapeutics.

However, transitioning from lab-scale synthesis to industrial production presents significant challenges. The primary goals of a scale-up campaign are to ensure process safety, cost-effectiveness, high yield, and robust purity control. This guide details two of the most industrially viable strategies for the large-scale synthesis of this key intermediate: Catalytic Hydrogenation of a Pyridine Precursor and a Grignard-based C-C Bond Formation .

Comparative Overview of Synthetic Strategies

The choice of a synthetic route on a large scale is dictated by factors including raw material cost, atom economy, process complexity, and safety. Below is a high-level comparison of the two primary approaches.

Caption: Comparison of two primary routes for synthesizing 4-(2,6-Difluorophenyl)piperidine.

Route A: Catalytic Hydrogenation of 4-(2,6-Difluorophenyl)pyridine

This approach is often favored for its directness and high atom economy in the final step. The strategy involves two key transformations: a palladium-catalyzed cross-coupling to form the C-C bond, followed by the reduction of the pyridine ring.

Workflow for Route A

Caption: Detailed workflow for the Catalytic Hydrogenation approach (Route A).

Application Notes & Protocol for Route A

Step 1: Suzuki Coupling to form 4-(2,6-Difluorophenyl)pyridine

-

Scientific Rationale: The Suzuki coupling is a robust and scalable method for forming aryl-aryl C-C bonds. The choice of SPhos as a ligand is critical; its bulk and electron-donating properties facilitate the challenging oxidative addition and reductive elimination steps with the sterically hindered and electron-deficient 2,6-difluoropyridine. A mixed solvent system of toluene and water with a phase-transfer catalyst is often used on scale to manage solubility and facilitate product isolation.

-

Protocol:

-

To a suitably sized reactor, charge 2,6-difluoropyridine (1.0 eq), (2,6-difluorophenyl)boronic acid (1.1 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Inert the reactor atmosphere by purging with nitrogen or argon.

-

Add toluene (10 vol) and water (2 vol).

-

Add the catalyst system: palladium(II) acetate (Pd(OAc)₂, 0.01 eq) and SPhos (0.02 eq).

-

Heat the mixture to 80-90 °C and stir vigorously until reaction completion is confirmed by HPLC analysis (typically 8-12 hours).

-

Cool the reaction to room temperature, separate the aqueous layer, and wash the organic layer with brine.

-

Concentrate the organic layer under reduced pressure. The crude product can often be carried forward directly or purified by recrystallization from an isopropanol/water mixture.

-

Step 2: Catalytic Hydrogenation

-

Scientific Rationale: The hydrogenation of a pyridine ring is challenging due to its aromatic stability and the potential for the nitrogen atom to poison the catalyst.[2] Platinum(IV) oxide (PtO₂, Adam's catalyst) is highly effective, especially in an acidic solvent like glacial acetic acid.[3] The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning.[2] Elevated hydrogen pressure is required to overcome the aromaticity.

-

Protocol:

-

Safety First: Hydrogenation at pressure requires a specialized, properly rated reactor (autoclave). The catalyst can be pyrophoric and must be handled with care under an inert atmosphere.

-

Charge the hydrogenation reactor with 4-(2,6-difluorophenyl)pyridine (1.0 eq) and glacial acetic acid (10-15 vol).

-

Under a nitrogen blanket, carefully add PtO₂ (1-5 mol%).

-

Seal the reactor and perform several nitrogen purge/vent cycles before introducing hydrogen.

-

Pressurize the reactor with hydrogen to 50-70 bar (approx. 725-1015 psi).[3]

-

Begin vigorous stirring. The reaction is often exothermic and may require cooling to maintain a temperature of 25-40 °C.

-

Monitor the reaction by observing hydrogen uptake. The reaction is complete when uptake ceases (typically 12-24 hours).

-